

# Perifosine different cancer types efficacy comparison

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## Compound Focus: Perifosine

CAS No.: 157716-52-4

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## Perifosine at a Glance

The table below summarizes **Perifosine**'s core characteristics and its efficacy across different cancer types as observed in preclinical and clinical studies.

Feature	Description
Drug Class	Alkylphospholipid (early-generation AKT inhibitor) [1] [2]
Primary Mechanism	Inhibits AKT membrane translocation, preventing its phosphorylation and activation [1] [3]
Efficacy in Gynecologic Cancers (Preclinical)	Demonstrated anti-tumor activity in ovarian cancer cell lines and xenograft models; efficacy linked to PI3K pathway activation status [1] [3]
Efficacy in Non-Small Cell Lung Cancer (Preclinical)	Synergistically enhanced paclitaxel efficacy in vitro and in vivo, suppressing tumor metabolism and growth [4]
Clinical Trial Status	Investigated in various solid and hematologic tumors; no widespread regulatory approval for cancer to date [1] [2]

## Detailed Efficacy and Experimental Data

The tables below provide a detailed breakdown of **Perifosine**'s performance in specific cancer types and the experimental methods used to generate this data.

**Table 1: Comparative Efficacy in Preclinical Models**

Cancer Type	Experimental Model	Treatment Regimen	Key Efficacy Findings	Proposed Mechanism & Biomarkers
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| **Non-Small Cell Lung Cancer (NSCLC)** [4] | In vitro: A549, H1975, HCC827 cell lines In vivo: Mouse xenografts | **Perifosine** (1-10  $\mu$ M) + Paclitaxel or Vincristine In vivo: Metronomic Paclitaxel (10 mg/kg) + **Perifosine** (10 mg/kg) | Synergistic cytotoxicity (CI <1) [4]. In vivo: Highest tumor growth inhibition (64%) and survival benefit with low-dose combo [4] | Suppression of glycolytic and mitochondrial metabolism [4]. Downregulation of p-AKT and p-S6 [4]. | | **Ovarian Cancer** [3] | In vitro: Ovarian cancer cell lines In vivo: Mouse xenografts | **Perifosine** monotherapy | Growth inhibition and induction of apoptosis [3] | Inhibition of AKT membrane recruitment and phosphorylation [3]. Baseline PI3K pathway activation predicted response [3]. | | **Breast & Prostate Cancer** [3] | In vitro: Breast and prostate cancer cell lines | **Perifosine** monotherapy | Growth inhibition and induction of apoptosis [3] | Downregulation of phosphorylation of AKT and its downstream targets, particularly S6 [3]. |

**Table 2: Key Experimental Protocols from Cited Studies**

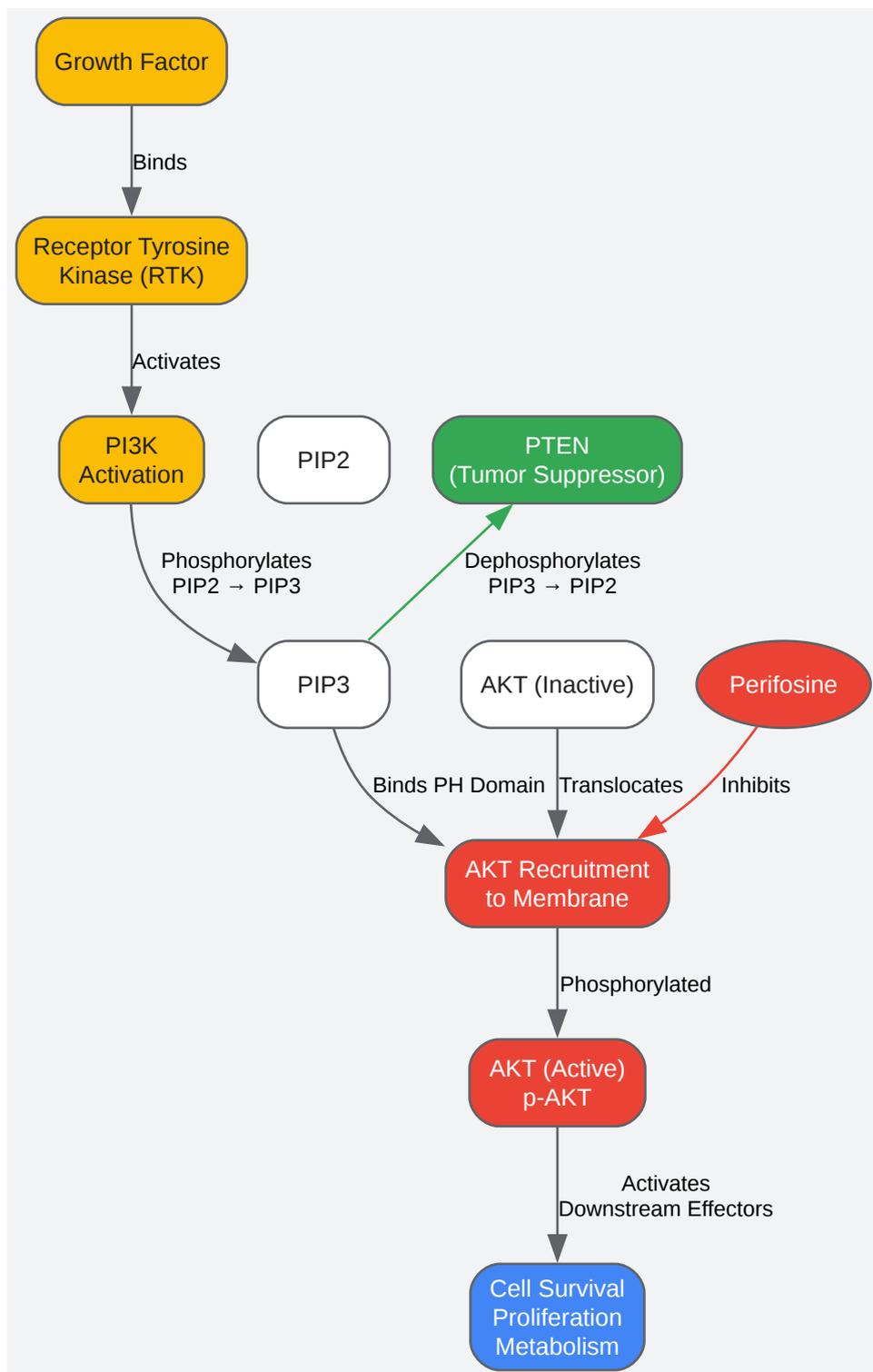
Experimental Component	Detailed Methodology
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| **In Vitro Cytotoxicity Assay (NSCLC Study)** [4] | • **Cell Lines:** 11 human cancer cell lines, including NSCLC (A549, H1975, HCC827), and non-cancerous cells [4]. • **Drug Treatment:** Cells treated with **Perifosine** (IC50 range: 5-70  $\mu$ M), alone and in combination with MTAs (Paclitaxel, Vincristine) [4]. • **Analysis:** Cell viability measured; drug interaction assessed by Combination Index (CI) using Chou-Talalay method [4]. | | **In Vivo Efficacy Study (NSCLC Study)** [4] | • **Model:** Mice bearing human NSCLC A549 xenografts [4]. • **Dosing:** Paclitaxel (10 mg/kg, i.v., daily x5) and **Perifosine** (10-20 mg/kg, orally) alone and in combination; metronomic scheduling tested [4]. • **Endpoints:** Tumor volume/weight, animal survival,

Ki67 staining (proliferation) [4]. | | **Pharmacodynamic Biomarker Analysis (Ovarian Cancer Study)** [3] |  
• **Technology:** Reverse Phase Protein Array (RPPA) [3]. • **Sample Analysis:** Quantified phosphorylation levels of AKT and downstream effectors (like S6) in cell lines and xenograft tissues after **Perifosine** treatment [3]. • **Correlation:** Statistical correlation between biomarker modulation and antitumor efficacy [3]. |

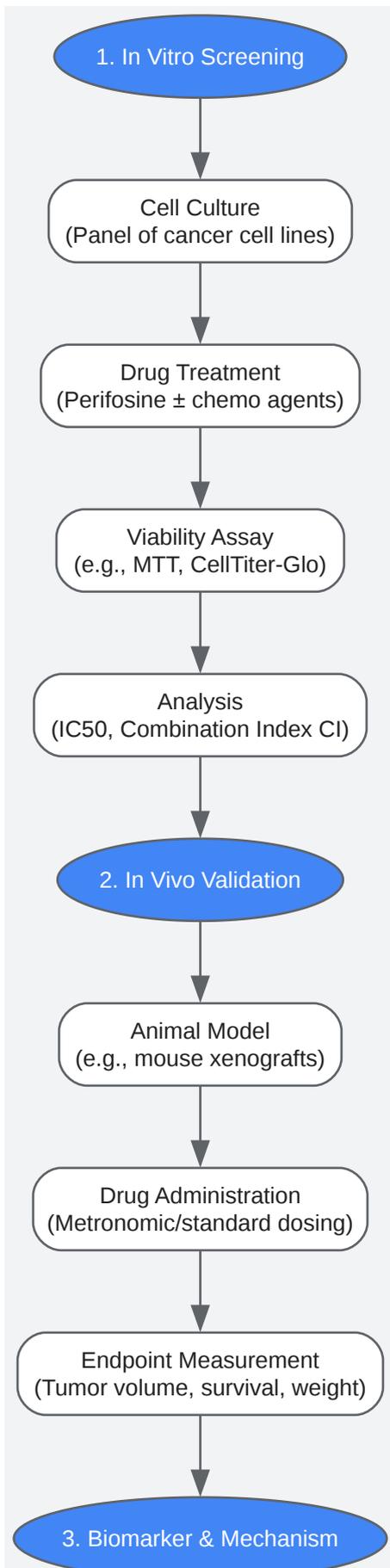
## Mechanisms and Experimental Workflows

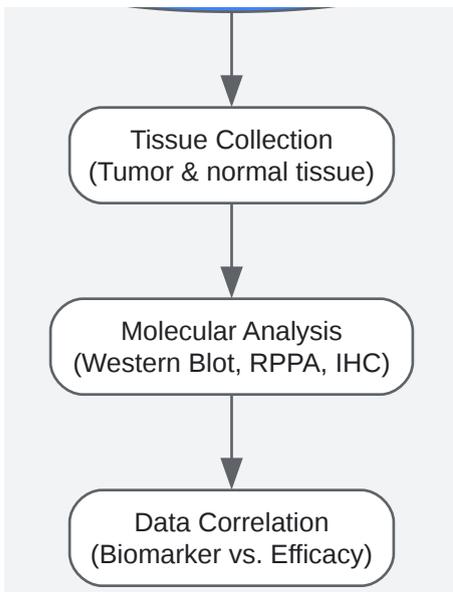
The diagrams below illustrate **Perifosine**'s mechanism of action within the PI3K/AKT pathway and the key experimental workflow used to evaluate its efficacy.



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Figure 1: PI3K/AKT Signaling Pathway and **Perifosine's** Mechanism of Action. **Perifosine** prevents AKT translocation to the cell membrane, a key step for its activation. PTEN acts as a natural negative regulator of the pathway. Based on [1] [3].





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Figure 2: Generalized Experimental Workflow for Evaluating **Perifosine** Efficacy. This flowchart outlines the common multi-stage approach, from initial in vitro screening to in vivo validation and mechanistic biomarker studies, as described in the cited literature [4] [3].

## Research Implications and Future Directions

The data indicates that **Perifosine**'s efficacy is most pronounced in cancers with hyperactive PI3K/AKT signaling and when used in combination therapy, particularly with metronomic chemotherapy scheduling to improve tolerability [4] [3]. A critical factor for patient selection is the activation status of the PI3K pathway, which can be assessed using biomarkers like phosphorylated AKT (p-AKT) and its downstream target S6 [3].

However, **Perifosine** is an early-generation AKT inhibitor, and its clinical development has been surpassed by newer agents. For instance, the ATP-competitive AKT inhibitor **Capivasertib (AZD5363)** received FDA approval in 2023 for a specific type of breast cancer, validating AKT as a target but also setting a higher bar for efficacy and biomarker-driven application [1]. Current research focuses more on these next-generation inhibitors and their rational combinations.

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